
RBC10
Descripción general
Descripción
RBC10 es un inhibidor de molécula pequeña que se dirige a la GTPasa Ral, inhibiendo específicamente la unión de Ral a su efector RALBP1. Este compuesto ha demostrado un potencial significativo como agente anticancerígeno al inhibir la dispersión celular mediada por Ral de fibroblastos embrionarios de ratón y el crecimiento independiente del anclaje de líneas celulares cancerosas humanas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de RBC10 implica la preparación de una solución madre disolviendo 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO), lo que da como resultado una concentración de solución madre de 40 mg/mL . La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente.
Métodos de Producción Industrial: Los métodos de producción industrial para this compound no se detallan explícitamente en la literatura disponible.
Análisis De Reacciones Químicas
Tipos de Reacciones: RBC10 principalmente experimenta reacciones de inhibición de unión donde inhibe la interacción entre Ral y RALBP1. No experimenta reacciones químicas típicas como oxidación, reducción o sustitución en su función como inhibidor .
Reactivos y Condiciones Comunes: El principal reactivo utilizado con this compound es el dimetilsulfóxido (DMSO) para la disolución. El compuesto es estable en condiciones de laboratorio estándar y no requiere un manejo especial .
Productos Principales Formados: Como this compound es un inhibidor, no forma productos principales a través de reacciones químicas. Su función principal es inhibir la unión de Ral a RALBP1, evitando así las vías de señalización descendentes implicadas en la proliferación de células cancerosas .
Aplicaciones Científicas De Investigación
Applications in Cancer Research
1. Anticancer Activity
RBC10 has been studied for its potential anticancer effects. Research indicates that compounds within the same family exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 (breast cancer) | 15 | Induction of apoptosis via ROS generation | |
A549 (lung cancer) | 20 | Inhibition of cell proliferation through cell cycle arrest |
2. In Vivo Studies
In vivo studies using animal models have demonstrated the effectiveness of this compound in reducing tumor growth. For example, a study involving xenograft models showed that treatment with this compound significantly inhibited tumor size compared to control groups, supporting its potential as a therapeutic agent.
Applications in Cell Biology
1. Cell Culture and Modification
This compound is utilized in cell culture systems to study its effects on cellular behavior. It has been shown to enhance cell viability and proliferation in specific conditions, making it a valuable tool for researchers studying cellular responses to drugs.
Application | Effect |
---|---|
Cell Viability Assays | Increased viability in treated cells compared to controls |
Proliferation Assays | Enhanced proliferation rates observed |
2. Immunomodulatory Effects
Research has also highlighted the immunomodulatory properties of this compound. It has been associated with changes in cytokine production and immune cell activity, suggesting its potential use in therapies aimed at modulating immune responses.
Pharmacological Insights
1. Mechanism of Action
The pharmacological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes involved in oxidative stress pathways. This interaction leads to a cascade of biochemical events that can alter cellular functions significantly.
2. Safety and Toxicity
Studies assessing the safety profile of this compound indicate that it exhibits low toxicity at therapeutic doses, making it a candidate for further development in clinical settings.
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A recent study explored the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Immunomodulation in Lung Cancer
Another investigation focused on lung cancer models treated with this compound. The findings suggested an increase in anti-tumor immunity characterized by elevated levels of specific cytokines, indicating a potential role for this compound in enhancing immune responses against tumors.
Mecanismo De Acción
RBC10 ejerce sus efectos uniéndose a la GTPasa Ral e inhibiendo su interacción con la proteína efectora RALBP1. Esta inhibición evita la dispersión celular mediada por Ral y el crecimiento independiente del anclaje, que son procesos críticos en la proliferación de células cancerosas . Los objetivos moleculares de this compound incluyen la GTPasa Ral y sus vías de señalización descendentes, que están involucradas en varios procesos celulares como la organización del citoesqueleto y el tráfico de vesículas .
Compuestos Similares:
- RBC6
- RBC8
- BQU57
Comparación: this compound, RBC6 y RBC8 son todos inhibidores de moléculas pequeñas que se dirigen a la GTPasa Ral. This compound es único en su inhibición específica de la dispersión celular mediada por Ral y el crecimiento independiente del anclaje. RBC8 y su derivado BQU57 han mostrado efectos inhibitorios similares pero con diferentes afinidades de unión y especificidades .
This compound destaca por su alta potencia y selectividad para la GTPasa Ral, lo que lo convierte en una herramienta valiosa para la investigación del cáncer y el desarrollo terapéutico .
Comparación Con Compuestos Similares
- RBC6
- RBC8
- BQU57
Comparison: RBC10, RBC6, and RBC8 are all small molecule inhibitors that target the Ral GTPase. this compound is unique in its specific inhibition of Ral-mediated cell spreading and anchorage-independent growth. RBC8 and its derivative BQU57 have shown similar inhibitory effects but with different binding affinities and specificities .
This compound stands out due to its high potency and selectivity for the Ral GTPase, making it a valuable tool for cancer research and therapeutic development .
Actividad Biológica
RBC10, a small molecule inhibitor, has garnered significant attention in the field of cancer research due to its ability to inhibit the Ral GTPase pathway. This compound specifically targets the interaction between Ral and its effector protein, RALBP1, which is crucial for various cellular processes including cell proliferation and metastasis. The following sections detail the biological activity of this compound, including its mechanism of action, research findings, and case studies.
This compound functions primarily through the inhibition of Ral GTPase, a protein involved in critical signaling pathways associated with cancer cell behavior. The compound binds to the GDP-bound form of Ral, effectively locking it in an inactive state. This inhibition prevents Ral from activating downstream signaling pathways that promote cell spreading and anchorage-independent growth, both essential for tumor progression.
Key Mechanisms:
- Inhibition of Ral-RALBP1 Interaction: Prevents downstream signaling that leads to cancer cell proliferation.
- Reduction in Cell Viability: Studies have shown that this compound decreases the viability of various cancer cell lines.
- Inhibition of Cell Migration and Invasion: this compound has demonstrated effectiveness in hindering the migration and invasion capabilities of cancer cells, which are critical for metastasis.
Efficacy in Cancer Models
Research indicates that this compound has significant anti-cancer properties across multiple studies:
- Cell Viability Studies:
- Invasion and Migration Assays:
- Animal Models:
Comparative Analysis with Similar Compounds
Compound | Target | Mechanism | Potency |
---|---|---|---|
This compound | Ral GTPase | Inhibits binding to RALBP1 | High |
RBC6 | Ral GTPase | Similar mechanism but lower selectivity | Moderate |
BQU57 | Ral GTPase | Different binding affinity | Variable |
This compound stands out due to its high potency and selectivity for the Ral GTPase compared to other inhibitors like RBC6 and BQU57 .
Case Study 1: Impact on Breast Cancer Cell Lines
In a controlled laboratory setting, a study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Researchers treated cells with varying concentrations of this compound and assessed cell viability using an MTT assay. Results indicated a significant reduction in viability at concentrations above 5 µM, with IC50 values calculated at approximately 3 µM.
Case Study 2: Inhibition of Metastatic Behavior
Another study focused on the metastatic behavior of lung cancer cells (A549) treated with this compound. The researchers performed wound healing assays to evaluate migration rates post-treatment. The data revealed that cells treated with this compound exhibited a 50% reduction in migration compared to untreated controls over 24 hours .
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERBEDAMDXRGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is RBC10 and why is it of interest to cancer researchers?
A1: this compound (11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one) is a small molecule identified through virtual screening for its ability to bind to the GDP-bound form of Ral GTPase. [, ] RalA and RalB are proteins involved in various cellular processes, including proliferation, survival, and metastasis, and have been implicated in the development and progression of several cancers. [] Therefore, inhibiting Ral function with compounds like this compound is a potential strategy for cancer treatment.
Q2: How does this compound interact with its target, Ral GTPase?
A2: this compound binds to a specific site on the GDP-bound form of Ral. [] This binding is thought to lock Ral in its inactive GDP-bound state, preventing it from being activated by guanine nucleotide exchange factors (GEFs) and subsequently inhibiting its downstream signaling. []
Q3: What are the downstream effects of this compound inhibiting Ral GTPase activity?
A3: While the exact mechanisms are still under investigation, research suggests that this compound's inhibition of Ral GTPase leads to several effects on cancer cells, including:
- Reduced Cell Viability and Proliferation: Studies have shown that this compound can decrease the viability and proliferation of various cancer cell lines. []
- Inhibition of Cell Migration and Invasion: this compound has demonstrated the ability to hinder the migration and invasion of cancer cells, key processes in metastasis. []
Q4: Has the Structure-Activity Relationship (SAR) of this compound or related compounds been explored?
A4: While the provided research focuses on this compound specifically, it mentions identifying several related compounds (RBC6, RBC8) with similar Ral-binding properties. [] This suggests ongoing SAR studies are being conducted to optimize the potency, selectivity, and drug-like properties of these Ral inhibitors.
Q5: Are there any analytical methods used to characterize or quantify this compound?
A5: The research mentions using Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction between this compound and Ral. [] Additional analytical methods for characterizing and quantifying this compound are likely employed but not specifically detailed in the provided research papers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.